4-Butylpyridine
Description
Significance and Research Trajectory of 4-Butylpyridine in Organic Chemistry
The significance of this compound in organic chemistry stems from the interplay of its structural components: the pyridine (B92270) ring and the butyl substituent. The nitrogen atom in the pyridine ring confers basicity, allowing it to act as a proton acceptor or a nucleophile in various reactions. vulcanchem.com The butyl group, through its inductive effect, slightly enhances the electron density of the pyridine ring compared to its unsubstituted counterpart. vulcanchem.com This subtle electronic modification, coupled with the steric bulk of the butyl group, influences the reactivity and selectivity of the compound in synthetic transformations.
The research trajectory of this compound has seen its application as a starting material and a reagent in the synthesis of more complex molecules. For instance, it serves as a precursor for the synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine, a crucial ligand in catalysis and materials science. nih.govgoogle.com The synthesis involves the oxidation of 4-tert-butylpyridine (B128874) to its N-oxide, followed by chlorination and subsequent nickel-catalyzed dimerization. nih.govgoogle.com Furthermore, derivatives of this compound are utilized as ligands in coordination chemistry, enhancing the solubility of metal complexes in organic solvents. solubilityofthings.com
Overview of Key Research Areas and Interdisciplinary Impact
The influence of this compound extends beyond traditional organic synthesis, making a significant impact on several interdisciplinary research areas, most notably in materials science and catalysis.
Materials Science: A primary application of this compound is as an additive in the electrolytes of dye-sensitized solar cells (DSSCs) and in the hole transport layers (HTLs) of perovskite solar cells (PSCs). ossila.comsigmaaldrich.comsigmaaldrich.com In these devices, it plays a crucial role in improving efficiency and stability. For example, the addition of 4-tert-butylpyridine can suppress charge recombination, leading to enhanced photovoltaic performance. ossila.com Research has demonstrated that its inclusion can significantly increase the power conversion efficiencies of PSCs. ossila.com The low boiling point of 4-tert-butylpyridine, however, can affect the long-term stability of these devices, prompting research into covalently linking it to the hole-transporting materials. diva-portal.org
Catalysis: In the realm of catalysis, this compound and its derivatives serve as important ligands for transition metal catalysts. The steric and electronic properties of the this compound moiety can be fine-tuned to influence the activity and selectivity of the catalytic system. For example, it is used as a catalyst in nucleophilic substitution reactions for the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com The compound can also act as a corrosion inhibitor, particularly in the petroleum industry, by forming a protective layer on metal surfaces. guidechem.com
Coordination Chemistry: this compound is employed in the study of coordination complexes. solubilityofthings.com It can coordinate with metal ions through the nitrogen atom of the pyridine ring. vulcanchem.com This interaction is fundamental to its role in catalysis and has been explored in the development of new metal-organic frameworks and coordination polymers with interesting magnetic and optical properties. researchgate.net For instance, it has been used to create a copper(II) metal complex with a 4-tert-butyl-pyridinium organic cation. semanticscholar.org
The physical and chemical properties of this compound are summarized in the table below, providing a foundation for its diverse applications.
| Property | Value |
| Chemical Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Physical State | Liquid |
| Appearance | Colorless to light yellow |
| Boiling Point | 196-197 °C |
| Melting Point | -40 °C |
| Density | 0.923 g/mL at 25 °C |
| Flash Point | 67 °C |
| Water Solubility | Limited |
Table 1. Physical and Chemical Properties of this compound. ossila.combiosynth.comfishersci.comossila.com
The continued exploration of this compound and its derivatives promises further advancements in these and other fields, solidifying its position as a versatile and valuable compound in the chemical sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-3-4-9-5-7-10-8-6-9/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMDPZVQAMQFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201511 | |
| Record name | 4-Butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5335-75-1 | |
| Record name | 4-Butylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BUTYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84YCH4G36W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 4 Butylpyridine
Established Synthetic Routes to 4-Butylpyridine Derivatives
The functionalization of the this compound scaffold is pivotal for creating a diverse range of molecules. Established synthetic routes primarily involve the modification of the pyridine (B92270) ring through halogenation, the use of N-oxide intermediates, and various substitution reactions.
Halogenation Reactions and Regioselectivity
The introduction of halogen atoms onto the pyridine ring is a fundamental transformation, though it presents unique challenges due to the electron-deficient nature of the aromatic system. The electronegativity of the nitrogen atom deactivates the ring towards electrophilic substitution compared to benzene (B151609) derivatives.
For 4-substituted pyridines like 4-tert-butylpyridine (B128874), electrophilic halogenation, such as bromination, can be achieved with controlled conditions. The use of electrophilic brominating agents like N-bromosuccinimide (NBS) is a common method. The regioselectivity of this reaction is critical. The directing effect of the butyl group at the C4 position and the inherent reactivity of the pyridine ring guide the substitution pattern. Halogenation typically occurs at the positions ortho to the nitrogen atom (C2 and C6) or at the C3 and C5 positions. The reaction conditions, including temperature and solvent polarity, must be carefully optimized to achieve high regioselectivity and minimize the formation of di-substituted or other unwanted side products. For instance, temperatures between 0–25°C and solvents like dichloromethane (B109758) or acetonitrile (B52724) are often employed.
Table 1: Halogenation of 4-tert-Butylpyridine Derivatives
| Reagent | Target Position | Conditions | Key Considerations |
| N-Bromosuccinimide (NBS) | C2 | Catalyst (e.g., iron, aluminum bromide), inert atmosphere | Optimization of temperature and solvent is crucial for regioselectivity. |
| Bromine (Br₂) | C2 | Catalyst | Can lead to mixtures of regioisomers if not controlled. |
This table is generated based on data for structurally similar compounds and general principles of pyridine chemistry.
Pyridine N-Oxide Intermediates in Synthesis
To overcome the electron-deficient nature of the pyridine ring and alter its reactivity, chemists often employ pyridine N-oxide intermediates. The oxidation of the pyridine nitrogen atom to an N-oxide activates the ring, particularly at the C2 and C4 positions, making it more susceptible to both electrophilic and nucleophilic attack.
A common route involves the oxidation of 4-tert-butylpyridine with an oxidizing agent like peracetic acid to form 4-tert-butylpyridine-N-oxide. metu.edu.tr This intermediate is significantly more reactive. For example, it can be treated with reagents like phosphoryl chloride (POCl₃) to introduce a chlorine atom at the C2 position, yielding 4-tert-butyl-2-chloropyridine. metu.edu.tr The N-oxide group can be easily removed later in the synthetic sequence by reduction, making it a versatile tool for synthesizing pyridine derivatives that are otherwise difficult to prepare.
Alkylation and Arylation Strategies
The introduction of alkyl and aryl groups to the this compound ring can be accomplished through several modern synthetic strategies. One notable method is the photoredox-mediated Minisci C-H alkylation. This reaction allows for the direct functionalization of C-H bonds in N-heteroarenes. Using a photocatalyst like [Ru(bpy)₃]Cl₂ and an oxidant, a broad range of primary and secondary alkyl groups from sources like alkyl boronic acids can be efficiently added to the pyridine ring under mild conditions. For electron-rich pyridines such as 4-tert-butylpyridine, these reactions tend to result in mono-alkylation, selectively at the C2 position.
Recent advancements have also produced a general platform for the C-4 functionalization of pyridines, accommodating both ionic and radical nucleophiles for alkylation and arylation. This method often relies on the formation of pyridinium (B92312) intermediates, which are then attacked by the nucleophile. While highly effective for many pyridines, these reactions can sometimes suffer from poor regioselectivity without specific directing groups.
Stereoselective Synthesis of Chiral this compound Derivatives
The asymmetric synthesis of pyridine derivatives to create specific stereoisomers is a significant challenge in organic chemistry due to the aromatic and symmetric nature of the pyridine ring. numberanalytics.com However, several strategies exist that can be applied to the synthesis of chiral derivatives of this compound.
One primary approach is the use of chiral auxiliaries . numberanalytics.com A chiral auxiliary is an enantiomerically pure molecule that is temporarily attached to the this compound substrate. It directs the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved to yield the enantiomerically enriched product. For example, an auxiliary could be attached at the 2-position, shielding one face of the pyridine ring and directing hydrogenation or nucleophilic addition to the opposite face.
Another powerful technique is chiral catalysis . numberanalytics.com In this method, a chiral catalyst, often a transition metal complex with a chiral ligand, facilitates a reaction to produce a chiral product. chim.it For instance, the catalytic asymmetric addition of Grignard reagents to alkenyl pyridines has been achieved with high enantioselectivity through the use of a chiral copper catalyst. chim.it Such methods could potentially be adapted for the stereoselective functionalization of a side chain attached to the this compound ring. The development of these catalytic systems is crucial for accessing optically active pyridine derivatives for applications in pharmaceuticals and materials science. numberanalytics.comchim.it
Advanced Synthetic Approaches Utilizing this compound as a Precursor
Beyond simple derivatization, this compound serves as a key starting material for the construction of more complex molecules, most notably substituted bipyridines, which are of immense importance as ligands in coordination chemistry.
Synthesis of Substituted Bipyridines
A prominent application of this compound is in the synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine. One established pathway begins with the formation of 4-tert-butylpyridine-N-oxide, which is then chlorinated to 4-tert-butyl-2-chloropyridine. metu.edu.tr This chlorinated intermediate can then undergo a nickel-catalyzed reductive homocoupling reaction to form the desired bipyridine. A simple, ligand-free protocol for this dimerization uses nickel bromide (NiBr₂) as the catalyst and manganese powder as the terminal reductant.
Table 2: Nickel-Catalyzed Synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine
| Starting Material | Catalyst | Reductant | Solvent | Yield | Reference |
| 4-tert-butyl-2-chloropyridine | NiBr₂·3H₂O | Manganese Powder | DMF | High | chim.it |
This method is valued for its efficiency and scalability. Alternative, though sometimes lower-yielding, methods for creating 4,4′-di-tert-butyl-2,2′-bipyridine directly from 4-tert-butylpyridine include dehydrogenative coupling using nickel or palladium catalysts at high temperatures or reaction with sodamide. chim.it
Transition-Metal-Catalyzed Dimerization and Coupling Reactions
The transformation of 4-substituted pyridines into bipyridine structures is a cornerstone of ligand synthesis, with transition-metal catalysis offering powerful and selective methods. Bipyridine compounds are highly valuable as ligands in catalysis and materials science, and are used in reactions like iridium-catalyzed C-H borylation and nickel-catalyzed cross-electrophile couplings. nih.govgoogle.com
One of the prominent methods involves the dehydrogenative coupling of 4-substituted pyridines. While various catalysts have been explored, research shows that a heterometallic trinuclear complex of ruthenium and cobalt, (CpRu)₂(CpCo)(μ-H)₃(μ₃-H), demonstrates high catalytic activity for pyridines with electron-donating groups at the 4-position. acs.org For instance, 4-tert-butylpyridine undergoes this coupling to afford the corresponding 2,2'-bipyridine. acs.org The basicity of the pyridine's nitrogen atom is crucial for this catalysis to proceed effectively. acs.org
However, not all transition metal systems are equally effective. In studies using a Palladium on carbon (Pd/C) catalyst with manganese dioxide (MnO₂) as an oxidant, 4-tert-butylpyridine was found to be relatively unreactive compared to other substrates like 4-picoline or 4-(dimethylamino)pyridine. acs.org
A widely applicable and scalable route to 4,4'-disubstituted-2,2'-bipyridines starts not with this compound directly, but with its halogenated derivative. nih.gov For example, 4-tert-butylpyridine can be converted to 4-tert-butyl-2-chloropyridine. nih.govgoogle.com This intermediate then undergoes a nickel-catalyzed reductive homocoupling reaction, using manganese powder as the terminal reductant, to produce 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) in high yield. nih.gov This approach has proven reliable and avoids many of the challenges associated with direct dehydrogenative couplings. nih.gov
The following table summarizes the yield of bipyridines from different 4-substituted pyridines using a Ru/Co catalyst. acs.org
Table 1: Dehydrogenative Coupling of 4-Substituted Pyridines
| Substrate | Product | Yield (%) |
|---|---|---|
| 4-Picoline | 4,4'-Dimethyl-2,2'-bipyridine | 85 |
| 4-tert-Butylpyridine | 4,4'-Di-tert-butyl-2,2'-bipyridine | 73 |
| 4-(Dimethylamino)pyridine | 4,4'-Bis(dimethylamino)-2,2'-bipyridine | 66 |
Palladium-catalyzed cross-coupling reactions also provide a pathway to unsymmetrically substituted bipyridines. A notable method involves the direct C-H arylation of pyridine N-oxides with halopyridines. acs.org This strategy allows for the convenient preparation of various 2,2'-, 2,3'-, and 2,4'-bipyridines, which are useful as functionalized ligands. acs.org
Ligand-Free Methodologies for Bipyridine Formation
The development of ligand-free catalytic systems is a significant goal in synthetic chemistry, aiming to reduce costs and simplify reaction procedures. For the synthesis of bipyridines, several effective ligand-free methods have been established.
A simple and efficient ligand-free synthesis for 4,4'-di-tert-butyl-2,2'-bipyridine has been developed. nih.govnih.govwisc.edu This method relies on the nickel-catalyzed dimerization of 4-tert-butyl-2-chloropyridine, using manganese powder as the reductant. nih.govnih.gov The reaction proceeds efficiently without the need for an ancillary ligand, and the product can be purified by a simple aqueous work-up and sublimation. nih.gov This protocol is also effective for other substituted 2-chloropyridines. nih.gov
Table 2: Ligand-Free Nickel-Catalyzed Dimerization of 2-Chloropyridines
| Substrate | Catalyst Loading (mol %) | Product | Yield (%) |
|---|---|---|---|
| 4-tert-Butyl-2-chloropyridine | 0.5 | 4,4'-Di-tert-butyl-2,2'-bipyridine | 90 |
| 2-Chloro-5-(trifluoromethyl)pyridine | 0.5 | 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine | 70 |
| 2-Chloropyridine | 0.2 | 2,2'-Bipyridine | 86 |
Data sourced from Buonomo, J. et al., (2013). nih.gov
Beyond transition-metal catalysis, methodologies using earth-abundant main-group metals have emerged. A transition-metal-free dehydrogenative dimerization of nonactivated pyridines, including 4-tert-butylpyridine, has been achieved using a sodium dispersion. thieme-connect.com This reaction features operational simplicity and mild conditions (50 °C), using the non-toxic and abundant metal as the sole promoter. thieme-connect.com The absence of transition metals is particularly advantageous in materials science and pharmaceutical synthesis, where metal contamination can be a significant issue. thieme-connect.com
Reaction Mechanisms and Reactivity Studies of this compound
The chemical behavior of this compound is dictated by the interplay between the electron-deficient pyridine ring and the electron-donating alkyl substituent. vulcanchem.com
Nucleophilic Substitution Pathways
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. matanginicollege.ac.inuomus.edu.iq This makes the ring susceptible to nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. matanginicollege.ac.instackexchange.comwikipedia.org The mechanism for nucleophilic aromatic substitution involves the initial attack of a nucleophile on the ring, forming a high-energy anionic intermediate (a Meisenheimer-type adduct) where the aromaticity is broken. stackexchange.comwikipedia.org The stability of this intermediate is key to the reaction's feasibility. stackexchange.com When attack occurs at the C-2 or C-4 positions, one of the resonance structures of the intermediate places the negative charge directly on the electronegative nitrogen atom, which provides significant stabilization. matanginicollege.ac.instackexchange.com This is not possible for an attack at the C-3 position, making the C-2 and C-4 positions strongly favored for nucleophilic substitution. matanginicollege.ac.instackexchange.com
A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to produce 2-aminopyridine. wikipedia.org This is a formal nucleophilic substitution of a hydride ion. wikipedia.org For 4-alkylpyridines, more vigorous conditions are often required for such aminations because the strongly basic amide can first deprotonate the alkyl side-chain. iust.ac.ir
If a good leaving group, such as a halogen, is present at the C-2 or C-4 position, nucleophilic substitution occurs more readily. wikipedia.orgiust.ac.ir For instance, the bromine atom in 2-bromo-4-tert-butylpyridine can be displaced by various nucleophiles. cymitquimica.com
Role of Steric Hindrance in Reaction Selectivity
Steric hindrance plays a critical role in directing the reactivity of substituted pyridines. The size and position of substituents can block certain reaction sites, favoring others. In the case of 4-tert-butylpyridine derivatives, the bulky tert-butyl group at the 4-position provides significant steric hindrance. This bulk can direct coupling reactions to occur exclusively at another position, such as a brominated site at C-2.
While the 4-butyl group itself offers less steric bulk than the branched 4-tert-butyl isomer, substituents at the 2- and 6-positions have a more pronounced effect on the reactivity of the nitrogen atom. vulcanchem.comcdnsciencepub.com For example, large groups at the C-2 and C-6 positions, as in 2,6-di-tert-butylpyridine (B51100), effectively shield the nitrogen atom, preventing it from participating in reactions like nucleophilic attack or complexation with metal ions. nih.gov This steric shielding can also impede the solvation of the protonated form (the pyridinium ion), thereby reducing the base strength of the compound in solution. iust.ac.ircdnsciencepub.com In the nucleophilic aromatic substitution of 2-bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine, the bulky group at the 6-position sterically hinders and thus reduces the rate of substitution at the 2-position compared to less hindered analogues.
Electrophilic Aromatic Substitution Processes
In contrast to its susceptibility to nucleophilic attack, the pyridine ring is highly deactivated towards electrophilic aromatic substitution (EAS). uomus.edu.iqwikipedia.org The electron-withdrawing nature of the ring nitrogen makes it electron-deficient, resembling a highly deactivated benzene derivative like nitrobenzene. matanginicollege.ac.inwikipedia.org Furthermore, under the acidic conditions often used for EAS, the basic nitrogen atom is protonated, forming a pyridinium ion. iust.ac.ir This further increases the deactivation of the ring, making reactions like Friedel-Crafts alkylation or acylation generally unsuccessful as they lead to addition at the nitrogen instead. wikipedia.org
When EAS does occur, it requires harsh conditions and proceeds preferentially at the C-3 (meta) position, which is the most electron-rich carbon in the deactivated ring. wikipedia.org For example, the nitration of this compound-2-carboxylic acid occurs at the 3- and 5-positions. vulcanchem.com
A common strategy to facilitate electrophilic substitution is to first convert the pyridine to its N-oxide by reacting it with a peracid. wikipedia.org The N-oxide is more reactive towards electrophiles than pyridine itself. matanginicollege.ac.inuomus.edu.iq The oxygen atom can donate electron density back into the ring, activating the C-2 and C-4 positions for substitution. wikipedia.org After the electrophilic substitution is complete, the oxygen atom can be easily removed by reduction. wikipedia.org
Catalytic Applications and Mechanistic Insights of 4 Butylpyridine
4-Butylpyridine as a Catalyst in Organic Transformations
This compound, particularly the 4-tert-butyl isomer, serves multiple functions in organic synthesis, acting not only as a reagent but also influencing reaction pathways through its basic and nucleophilic properties. Its utility is rooted in the electronic and steric characteristics imparted by the butyl group attached to the pyridine (B92270) ring.
While not always a catalyst in the strictest sense of being regenerated in a catalytic cycle, this compound and its isomers play a crucial role as basic promoters and nucleophiles in various transformations. In nucleophilic substitution reactions, pyridines can act as nucleophilic catalysts, particularly in acylation reactions, by forming a highly reactive N-acylpyridinium salt. The presence of an electron-donating butyl group at the 4-position enhances the electron density on the nitrogen atom, increasing its nucleophilicity compared to unsubstituted pyridine.
In condensation reactions, such as the Claisen ester condensation, a base is required to deprotonate a substrate to generate a nucleophilic enolate. wikipedia.org While highly hindered bases like lithium diisopropylamide are often used to prevent nucleophilic attack on the ester, simpler pyridine bases can be employed in contexts where their nucleophilicity is not detrimental. wikipedia.org this compound can function as a base to facilitate these reactions by neutralizing acidic byproducts, thereby driving the reaction equilibrium forward. For instance, N-butylpyridine-4-carboxamide, a derivative, can be deprotonated to form an anion that participates in nucleophilic substitutions or additions. smolecule.com
The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not part of the aromatic π-system, rendering the molecule basic. wikipedia.org The addition of an electron-donating alkyl group, such as a butyl group, at the 4-position increases the electron density at the nitrogen, making this compound a stronger base than unsubstituted pyridine. This property is critical in processes where pH control is essential.
The basicity of a pyridine derivative is often described by the pKa of its conjugate acid. The tert-butyl group, through its inductive effect, enhances the basicity of the pyridine ring. ontosight.ai This allows 4-tert-butylpyridine (B128874) to effectively act as an acid scavenger, neutralizing acidic species generated during a reaction, which can prevent side reactions or catalyst decomposition. solubilityofthings.com For example, in reactions that produce strong acids like triflic acid, a base is necessary to prevent the decomposition of sensitive intermediates.
Table 1: Comparison of Basicity for Selected Pyridine Compounds
| Compound | pKa of Conjugate Acid | Rationale for Basicity |
| Pyridine | 5.25 | Baseline basicity from nitrogen lone pair. |
| 2,6-Di-tert-butylpyridine (B51100) | 3.58 | Steric hindrance from bulky groups at the 2 and 6 positions restricts access to the nitrogen, weakening the base. wikipedia.org |
| 4-tert-Butylpyridine | ~6.0 | The electron-donating tert-butyl group at the 4-position increases electron density on the nitrogen, enhancing basicity. |
Note: pKa values can vary slightly depending on the solvent and measurement conditions.
A non-nucleophilic base is characterized by significant steric bulk around the basic center, which allows it to abstract a proton (a small electrophile) but prevents it from acting as a nucleophile towards larger electrophilic centers. wikipedia.org The archetypal examples of such bases are 2,6-di-tert-butylpyridine and 2,4,6-tri-tert-butylpyridine (B184576) (TBP). sigmaaldrich.com In these compounds, the bulky tert-butyl groups at the 2- and 6-positions physically block the nitrogen atom's lone pair from attacking larger molecules.
In contrast, this compound is not considered a sterically hindered, non-nucleophilic base. The butyl group is located at the 4-position, which is remote from the nitrogen atom and does not impede its ability to act as a nucleophile. Therefore, while it serves as a base, it can also participate in nucleophilic attack. This distinction is critical; for instance, while 2,6-di-tert-butyl-4-methylpyridine (B104953) is used to prepare reactive vinyl triflates because it does not react with triflic anhydride, a more accessible pyridine might. orgsyn.org The specific positioning of the bulky substituents is paramount for achieving non-nucleophilic character.
Influence on pH and Basicity in Chemical Processes
This compound Derivatives in Metal-Catalyzed Systems
The true catalytic value of this compound is most evident when it and its derivatives are incorporated as ligands in transition metal complexes. The ligand's properties are crucial for tuning the catalyst's activity, stability, and selectivity.
Ligands are essential for controlling the reactivity and selectivity of transition metal catalysts. researchgate.net Pyridine-based ligands are common due to the strong coordination of the nitrogen atom to the metal center. This compound derivatives are used to systematically modify the properties of these catalysts.
Key aspects of ligand design involving this compound include:
Electronic Tuning : The electron-donating butyl group increases the electron density on the metal center. This can enhance the metal's reactivity in processes like oxidative addition and influence the stability of various oxidation states. For example, in Cp*Ir(III) complexes used for H/D exchange, ligands like 4-tert-butylpyridine are considered weakly donating and can support high catalytic efficiency in specific solvents like acetic acid-d4. acs.org
Steric Influence : While not a "hindered" base, the butyl group does add steric bulk. This can create a specific coordination environment that favors certain reaction pathways over others, leading to improved selectivity.
Solubility : The hydrophobic butyl group increases the ligand's and the corresponding metal complex's solubility in nonpolar organic solvents, which is often a practical advantage in homogeneous catalysis. solubilityofthings.com
Polydentate Ligands : this compound moieties can be incorporated into larger, multidentate ligand frameworks. This compound-2-carboxylic acid, for instance, acts as a bidentate ligand, binding to metals through both the pyridine nitrogen and the carboxylate oxygen, forming stable complexes with catalytic activity. vulcanchem.com
The modifications introduced by this compound ligands have a direct impact on catalytic performance. The steric and electronic properties tuned by the ligand can significantly alter reaction outcomes.
In a study on platinum-catalyzed hydroarylation, the efficacy of a platinum complex with a 4,4'-di-tert-butyl-bipyridine (tBubipy) ligand was significantly higher (Turnover Number of 33.5) than a similar complex with a different ligand (Turnover Number of 11.8), an effect attributed in part to steric factors. rsc.org The steric bulk of the tert-butyl groups can create a distinct coordination environment that enhances the efficacy and selectivity of metal catalysts. This is valuable in synthesizing complex molecules where directing the reaction to a specific site is crucial.
Furthermore, in palladium-catalyzed allylation of 4-alkylpyridines, the nature of the substituent at the 4-position influences the nucleophilicity of the intermediate, affecting reaction rates and scope. rsc.org The design of pyridinooxazoline (PyOx) ligands, such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, is another example where the tert-butyl group is critical for achieving high yields and enantioselectivities in asymmetric catalysis. beilstein-journals.org
Table 2: Illustrative Impact of Ligand Substitution on Catalysis
| Catalyst System | Reaction | Ligand | Yield / Efficiency | Reference |
| Platinum Complex | Hydroarylation of Propene and Benzene (B151609) | dpm-based ligand | TO = 11.8 in 4h | rsc.org |
| Platinum Complex | Hydroarylation of Propene and Benzene | 4,4'-di-tert-butyl-bipyridine (tBubipy) | TO = 33.5 in 4h | rsc.org |
| Rhodium Complex | Asymmetric Conjugate Addition | (S)-t-BuPyOx | High yields and enantioselectivities | beilstein-journals.org |
Note: TO = Turnover Number. Data is illustrative of the principle.
Specific Case Studies in Cross-Coupling Reactions
This compound and its derivatives play a significant role as ligands and additives in various cross-coupling reactions, influencing reaction efficiency, selectivity, and catalyst stability. Its steric and electronic properties are often leveraged to achieve desired catalytic outcomes.
In the context of Sonogashira coupling , which typically involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, 4-tert-butylpyridine has been employed as a base. wikipedia.orglibretexts.orgorganic-chemistry.org For instance, in the coupling of arenediazonium salts with terminal alkynes, 2,6-di-tert-butyl-4-methylpyridine serves as the base in a reaction co-catalyzed by gold(I) chloride and palladium(II) chloride. wikipedia.org The mild conditions of the Sonogashira reaction, often conducted at room temperature, make it a valuable tool in the synthesis of complex molecules. wikipedia.org
The Suzuki-Miyaura coupling , a versatile method for forming carbon-carbon bonds, also sees the application of this compound derivatives. harvard.edursc.org 2-Bromo-4-(tert-butyl)pyridine, for example, is a valuable substrate in palladium-catalyzed Suzuki-Miyaura reactions. The tert-butyl group at the 4-position provides steric hindrance that directs the coupling to the brominated position, enabling the selective synthesis of complex biaryl compounds. Research has also explored the synthesis of 4′-aryl-substituted 2,2′:6′,2″-terpyridines via Suzuki coupling of 4′-bromoterpyridine with aryl boronic acids. rsc.org
Furthermore, in nickel-catalyzed cross-electrophile coupling reactions , the electronic properties of substituted pyridines are crucial. The coupling of 2-chloro-4-tert-butylpyridine with an alkyl bromide has been demonstrated, showcasing the utility of this substrate in forming alkylated pyridines. nih.gov The synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine, an important ligand in catalysis, can be achieved through the nickel-catalyzed dimerization of 4-tert-butyl-2-chloropyridine. nih.govgoogle.com
A study on the palladium-catalyzed dehydrogenative coupling of 4-picoline to form bi- and terpyridine found that 4-tert-butylpyridine was relatively unreactive under the studied conditions. acs.orgacs.org This suggests that the steric bulk of the tert-butyl group can sometimes hinder the desired reactivity.
Detailed below are specific examples of cross-coupling reactions involving this compound derivatives:
| Reaction Type | This compound Derivative | Role | Catalyst System | Key Findings | Reference |
| Ni(II)/Cr(II)-Mediated Coupling | 4-tert-Butylpyridine | Additive | Ni(II)/Cr(II) | Promotes homogeneity, improves reproducibility, inhibits homo-coupling. | capes.gov.br |
| Sonogashira Coupling | 2,6-di-tert-butyl-4-methylpyridine | Base | Au(I)Cl/Pd(II)Cl₂ | Enables coupling of arenediazonium salts and terminal alkynes at room temperature. | wikipedia.org |
| Suzuki-Miyaura Coupling | 2-Bromo-4-(tert-butyl)pyridine | Substrate | Pd(PPh₃)₄ | Steric hindrance from the tert-butyl group directs coupling to the 2-position. | |
| Nickel-Catalyzed Cross-Electrophile Coupling | 2-chloro-4-tert-butylpyridine | Substrate | NiBr₂·3H₂O/bathophenanthroline | Successful coupling with alkyl bromides to form alkylated pyridines. | nih.gov |
| Nickel-Catalyzed Dimerization | 4-tert-butyl-2-chloropyridine | Precursor | Nickel catalyst/Manganese reductant | Efficient synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine. | nih.gov |
Supramolecular Catalysis Involving this compound Ligands
This compound and its derivatives are instrumental in the field of supramolecular catalysis, where non-covalent interactions are harnessed to create complex, functional catalytic systems. The steric and electronic properties of the butylpyridine ligand influence the assembly, stability, and catalytic activity of these supramolecular structures.
Biomimetic Models and Substrate-Selective Catalysis
The principles of biological catalysis, characterized by high selectivity and efficiency, are mimicked in synthetic systems using ligands like this compound. These ligands help create confined reaction environments that resemble the active sites of enzymes.
A notable example is the use of 4-tert-butylpyridine as a bulky axial ligand in a manganese porphyrin cage catalyst designed for the processive epoxidation of polybutadiene. researchgate.net By coordinating to the manganese center on the exterior of the cage, the bulky ligand prevents catalysis from occurring outside the cavity. This ensures that the epoxidation is highly selective, taking place only within the confined space of the catalyst. researchgate.netrsc.org This approach dramatically increases catalyst activity and stability by preventing the formation of inactive dimeric structures. rsc.org In the epoxidation of cis-stilbene, this system also demonstrates remarkable selectivity for the cis-epoxide, a direct consequence of the cavity-induced environment. rsc.org
Similarly, in biomimetic systems for water oxidation, ruthenium complexes featuring 4-tert-butylpyridine derivatives have been investigated. The complex [Ru(H₂O)(NPM)(pic)₂]²⁺, where NPM is 4-t-butyl-2,6-di-(1′,8′-naphthyrid-2′-yl)-pyridine and pic is 4-methylpyridine, acts as a catalyst for water splitting. taylorandfrancis.com Another study highlights the complex [(ntp)(pic)₂Ru(H₂O)]²⁺ (where ntp = 2,6-di(1,8-naphthyridin-2-yl)-4-tert-butylpyridine) as being catalytically active for water oxidation. mdpi.com These examples underscore the role of the ligand architecture in facilitating complex multi-electron transfer reactions.
The selective nature of these catalysts is often a result of the steric bulk provided by the this compound ligand, which can control substrate access to the catalytic center, leading to substrate-selective catalysis. rsc.orgscispace.com For instance, a catalyst embedded within a second coordination sphere can exhibit a preference for smaller, non-substituted aromatic substrates over larger or substituted ones, overriding the natural electronic-based selectivity. rsc.org
Molecular Recognition and Self-Organization in Catalytic Design
Molecular recognition and self-assembly are fundamental principles in the design of sophisticated catalytic systems. This compound plays a crucial role as a ligand that can direct the self-organization of metal complexes into well-defined supramolecular architectures.
The coordination of 4-tert-butylpyridine to metal-organic cages (MOCs) can influence their solubility and, consequently, their application in different solvent systems. For example, exchanging axial ligands on a Rh₂₄L₂₄ cuboctahedron with 4-tert-butylpyridine can render the structure soluble in DMF. rsc.orgresearchgate.net This tunability is essential for the practical application of these complex catalysts.
In the construction of encapsulated catalysts, 4-tert-butylpyridine can act as an external ligand that blocks potential coordination sites, thereby directing the assembly of the desired supramolecular structure and isolating the active catalytic site. rsc.org This strategy is crucial for preventing the formation of undesired side products and for enhancing the stability and activity of the catalyst. rsc.org
The interaction of 4-tert-butylpyridine with metal centers, such as platinum(II) complexes, has also been studied to understand the fundamental principles of molecular recognition. acs.org The aromatic ring of the 4-tert-butylpyridine ligand can engage in π-π stacking interactions, which are vital for the self-assembly and stability of supramolecular structures. acs.org Furthermore, the coordination of 4-tert-butylpyridine to aluminum(III) porphyrins has been confirmed, highlighting the ability of these systems to differentiate and bind different types of donors at their axial positions. gla.ac.uk
The use of 4-tert-butylpyridine in these contexts demonstrates its utility in creating highly organized and functional catalytic systems through the principles of molecular recognition and self-assembly.
Coordination Chemistry and Supramolecular Interactions of 4 Butylpyridine
4-Butylpyridine as a Ligand in Metal Complexes
This compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. Its derivatives, particularly 4-tert-butylpyridine (B128874) (often used interchangeably in research contexts due to similar steric and electronic properties), have been extensively studied. The presence of the butyl group influences the steric and electronic properties of the pyridine (B92270) ring, which in turn affects the structure, solubility, and reactivity of the resulting metal complexes.
Formation of Stable Coordination Complexes with Transition Metals
This compound and its isomers readily form stable coordination complexes with a range of transition metals. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, which acts as a Lewis base, donating electron density to the metal center to form a coordinate covalent bond.
Research has demonstrated the formation of stable complexes with various transition metals:
Iron(II): 4-tert-butylpyridine (4-tBupy) reacts with Fe(II) and dicyanoaurate(I) to form a one-dimensional (1D) coordination polymer, [Fe(4-tBupy)₃][Au(CN)₂]₂. aip.orgx-mol.netresearcher.life In this complex, the iron(II) center is octahedrally coordinated, with three terminal 4-tBupy ligands and bridging dicyanoaurate units completing the coordination sphere. aip.orgx-mol.netresearcher.life
Copper(II): 4-tert-butylpyridine has been used to synthesize a new copper(II) metal complex with the formula (C₉H₁₄N)₂[CuCl₄]. mdpi.comsemanticscholar.org In this structure, the tetrachloridocuprate(II) anion is stabilized by the 4-tert-butyl-pyridinium cation. mdpi.comsemanticscholar.org
Technetium(V): The synthesis and structure of trans-[O₂(TBP)₄Tc]⁺ (where TBP is 4-tert-butylpyridine) have been reported, demonstrating the ability of this ligand to stabilize high-valent transition metal complexes. acs.org
Ruthenium: Bis(4-tert-butylpyridine)bis(3,5-di-tert-butylquinone)ruthenium complexes have been synthesized and characterized, showcasing the coordination of this compound derivatives to ruthenium centers. acs.org
Tungsten(VI): Ligand substitution reactions on W₆S₈ clusters have been studied using 4-tert-butylpyridine. For instance, the complex W₆S₈(4-tert-butylpyridine)₆ can undergo substitution with tricyclohexylphosphine (B42057) to form mixed-ligand clusters like cis-W₆S₈(PCy₃)₄(4-tert-butylpyridine)₂. acs.org
Lanthanides (Yttrium, Erbium, Lutetium): 4-tert-butylpyridine has been used as an ancillary ligand in the synthesis of lanthanide complexes containing pyrazolato ligands. wayne.edu For example, complexes such as tris(3,5-di-tert-butylpyrazolato)bis(4-tert-butylpyridine)lutetium(III) have been isolated and structurally characterized. wayne.edu The better donor characteristics of 4-tert-butylpyridine compared to other solvents like tetrahydrofuran (B95107) can promote the formation of monomeric structures. wayne.edu
The steric bulk of the butyl group can influence the coordination number and geometry of the resulting complex, often preventing the formation of more crowded structures and leading to unique coordination environments. aip.orgx-mol.net
Table 1: Examples of Transition Metal Complexes with this compound Derivatives
| Metal Ion | Complex Formula | Key Structural Features | Reference(s) |
| Iron(II) | [Fe(4-tBupy)₃][Au(CN)₂]₂ | 1D coordination polymer; Octahedral Fe(II) center | aip.orgx-mol.netresearcher.life |
| Copper(II) | (C₉H₁₄N)₂[CuCl₄] | Tetrachloridocuprate(II) anion with 4-tert-butyl-pyridinium cation | mdpi.comsemanticscholar.org |
| Technetium(V) | trans-[O₂(TBP)₄Tc]⁺ | Stabilizes high-valent technetium | acs.org |
| Ruthenium | Ru(3,5-di-tert-butylquinone)₂(4-tert-butylpyridine)₂ | Octahedral ruthenium complex | acs.org |
| Tungsten(VI) | cis-W₆S₈(PCy₃)₄(4-tert-butylpyridine)₂ | Mixed-ligand cluster complex | acs.org |
| Lutetium(III) | Lu(3,5-di-tert-butylpyrazolato)₃(4-tert-butylpyridine)₂ | Seven-coordinate monomeric complex | wayne.edu |
Influence on Metal Complex Solubility and Reactivity
The inclusion of a this compound ligand can significantly modify the physicochemical properties of a metal complex, most notably its solubility and reactivity.
The tert-butyl group, being hydrophobic, enhances the lipophilicity of the pyridine ring. solubilityofthings.com This increased lipophilicity makes derivatives of this compound effective at improving the solubility of metal complexes in organic solvents such as ethyl acetate (B1210297), toluene, and acetonitrile (B52724). solubilityofthings.com This property is particularly valuable in the context of homogeneous catalysis and materials science, where solubility in non-aqueous media is often a prerequisite.
The coordination of this compound also has a marked effect on the reactivity of metal complexes. In the field of dye-sensitized solar cells (DSSCs), 4-tert-butylpyridine (TBP) is a common additive in electrolytes containing copper-based redox couples. acs.orgnih.gov However, TBP can coordinate with the copper(II) species, which is believed to contribute to the poor durability of these devices. acs.orgnih.govrsc.org Studies on the bis(2,9-dimethyl-1,10-phenanthroline) copper(I)/(II) ([Cu(dmp)₂]²⁺/⁺) redox couple revealed that while the Cu(I) complex is resistant to TBP coordination, the Cu(II) complex can form new TBP-coordinated compounds. acs.orgnih.gov This coordination significantly hampers the electrochemical activity and mass transfer capability of the redox couple, leading to performance degradation in the solar cell. acs.orgnih.gov
Role in Spin Crossover (SCO) Coordination Polymers
This compound plays a crucial role in the design of spin crossover (SCO) coordination polymers. SCO is a phenomenon where the spin state of a metal ion (typically Fe(II) or Fe(III)) can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light.
The use of the bulky 4-tert-butylpyridine ligand in the reaction with Fe(II) and [Au(CN)₂]⁻ resulted in a new type of 1D SCO coordination polymer, [Fe(4-tBupy)₃][Au(CN)₂]₂·0.5H₂O. aip.orgx-mol.netresearcher.life This is in contrast to the 2D networks typically formed with less bulky pyridine ligands. aip.org The steric hindrance from the tert-butyl group appears to direct the formation of a 1D chain structure. aip.orgx-mol.net
This 1D polymer exhibits remarkable SCO properties, including an abrupt and complete spin transition with thermal hysteresis and a light-induced excited spin-state trapping (LIESST) effect. aip.orgx-mol.netresearcher.life Magnetic measurements confirmed these properties. x-mol.net Interestingly, minor products from the same reaction, such as a 2D structure [Fe(4-tBupy)₂][Au(CN)₂]₂ and another 1D compound where one 4-tBupy ligand is replaced by methanol, did not show SCO behavior, with the Fe(II) ion remaining in the high-spin state. x-mol.netresearcher.life This highlights the critical influence of the specific coordination environment, dictated by the number and arrangement of the 4-tert-butylpyridine ligands, on the resulting magnetic properties. x-mol.net
Table 2: Spin Crossover Properties of an Fe(II) Complex with 4-tert-Butylpyridine
| Complex | Structure Dimensionality | Spin Crossover (SCO) Behavior | Key Influencing Factor | Reference(s) |
| [Fe(4-tBupy)₃][Au(CN)₂]₂·0.5H₂O | 1D | Abrupt thermal SCO with hysteresis and LIESST effect | Bulky 4-tBupy ligand directs 1D structure formation | aip.orgx-mol.netresearcher.life |
| [Fe(4-tBupy)₂][Au(CN)₂]₂ | 2D | No SCO (Fe(II) remains high-spin) | Different ligand-to-metal ratio and structure | x-mol.netresearcher.life |
Coordination with Redox Couples in Electrochemical Systems
4-tert-Butylpyridine (TBP) is a standard additive in the electrolytes of dye-sensitized solar cells (DSSCs), particularly those utilizing cobalt or copper-based redox shuttles. acs.orgresearchgate.netrsc.org Its primary role is to adsorb onto the surface of the TiO₂ photoanode, which shifts the conduction band edge to more negative potentials, thereby increasing the open-circuit voltage (V_oc) of the cell. rsc.orgresearchgate.net
However, the Lewis basicity of the pyridine nitrogen allows TBP to coordinate directly with the metal ions of the redox couple, which can have complex and sometimes detrimental effects. acs.orgnih.gov
Copper-based Redox Couples: In DSSCs using the [Cu(dmp)₂]²⁺/⁺ redox couple, TBP has been shown to coordinate with the oxidized Cu(II) species. acs.orgnih.gov This coordination leads to the formation of new, bulkier copper complexes that exhibit significantly reduced electrochemical activity and slower diffusion rates. acs.orgnih.govresearchgate.net This "poisoning" of the redox shuttle is a major cause of device instability and performance loss over time. acs.orgrsc.org
The coordination ability and basicity of the pyridine derivative are critical factors. researchgate.net The balance between beneficial surface effects on the TiO₂ and potentially harmful coordination with the redox mediator is a key consideration in optimizing electrolyte composition for stable and efficient DSSCs. rsc.orgresearchgate.net
Host-Guest Chemistry and Molecular Recognition with this compound
The principles of molecular recognition, where a host molecule selectively binds a guest molecule, are fundamental to supramolecular chemistry. This compound can act as a guest molecule, interacting with specifically designed host systems through a combination of coordination and non-covalent interactions.
Interactions with Metalloclefts and π-Stacking
Metalloclefts are synthetic receptors with a cleft-like cavity containing a metal center. These hosts are designed to bind smaller guest molecules with high selectivity. Uranyl-salophen based metalloclefts, which feature a UO₂²⁺ unit within a rigid organic framework, have been shown to be effective hosts for neutral molecules like 4-tert-butylpyridine. siesascs.edu.inresearchgate.net
The binding mechanism involves two key interactions:
Coordination: The Lewis basic nitrogen atom of the 4-tert-butylpyridine coordinates directly to the equatorial position of the uranyl (UO₂²⁺) metal center. siesascs.edu.inresearchgate.net
π-π Stacking: The aromatic ring of the 4-tert-butylpyridine guest is held by π-π stacking interactions with the aromatic walls of the metallocleft host. siesascs.edu.inresearchgate.net
These cooperative interactions lead to the formation of stable host-guest complexes. siesascs.edu.inresearchgate.net The stability of these complexes, with free energies of complexation ranging from 1.5 to over 6.3 kcal mol⁻¹, is significantly enhanced by the π-π stacking between the aromatic systems of the host and guest. researchgate.netresearchgate.net The rigidity of the host's cleft and the complementarity in shape and electronic properties with the guest are crucial for this effective molecular recognition. libretexts.org
Hydrogen Bonding Sites in Molecular Receptors
This compound, and more commonly its sterically hindered isomer 4-tert-butylpyridine, serves as a significant ligand and guest molecule in supramolecular chemistry, where its participation in hydrogen bonding is a key feature of its interaction with molecular receptors. The nitrogen atom of the pyridine ring is the primary hydrogen bond acceptor site, while the C-H bonds of the butyl group and the pyridine ring can act as weaker hydrogen bond donors.
Research into water-soluble aryl-extended calix cymitquimica.compyrrole receptors demonstrates the capacity of these systems to form thermodynamically stable 1:1 inclusion complexes with neutral polar guests, including derivatives of pyridine, in aqueous solutions. rsc.org These complexes are stabilized predominantly by hydrogen-bonding interactions, even in the competitive solvent environment of water. rsc.org Studies using ¹H NMR titrations and Isothermal Titration Calorimetry (ITC) have shown that the binding affinity is enhanced when the guest molecule has a stronger hydrogen-bond acceptor character, suggesting the receptor's cavity provides a more favorable hydrogen-bond donating environment than the surrounding water molecules. rsc.org
In the context of porphyrin-based receptors, 4-tert-butylpyridine has been utilized in competitive titration experiments to elucidate complex binding mechanisms. nih.gov For instance, in a system involving a tetraphenyl zinc-porphyrin (ZnTPP) host designed to bind halides, the strong binding affinity was attributed to the cooperative effects of axial coordination of the halide to the zinc center and C-H···X hydrogen bonds. nih.gov The addition of 4-tert-butylpyridine competes for the axial coordination site, helping to confirm the role of these multiple interactions. nih.gov Similarly, metalloclefts incorporating uranyl units form strong complexes with 4-tert-butylpyridine, where the nitrogen atom coordinates to the metal center and the aromatic ring engages in π-stacking interactions. siesascs.edu.in
The table below summarizes the binding affinities of a water-soluble calix cymitquimica.compyrrole receptor with various guests, highlighting the role of hydrogen bonding.
| Receptor | Guest | Guest Type | Solvent | Association Constant (K_a) / M⁻¹ | Reference |
|---|---|---|---|---|---|
| Aryl-extended calix cymitquimica.compyrrole | Pyridine N-oxide | Pyridine Derivative | Water | 1.5 x 10⁴ | rsc.org |
| Aryl-extended calix cymitquimica.compyrrole | 4-Picoline N-oxide | Pyridine Derivative | Water | 3.0 x 10⁴ | rsc.org |
| Aryl-extended calix cymitquimica.compyrrole | Trimethylamine N-oxide | Other N-oxide | Water | 2.1 x 10³ | rsc.org |
| Zinc-Porphyrin Receptor 1 | Chloride (Cl⁻) | Halide | [D₆]DMSO | > 10⁸ | nih.gov |
| Zinc-Porphyrin Receptor 1 | Bromide (Br⁻) | Halide | [D₆]DMSO | 1.79 x 10⁷ | nih.gov |
| Zinc-Porphyrin Receptor 1 | Iodide (I⁻) | Halide | [D₆]DMSO | 1.84 x 10⁵ | nih.gov |
Effects of Binding on Molecular Dynamics and Function
The binding of this compound, particularly 4-tert-butylpyridine (TBP), to molecular and supramolecular systems can profoundly influence their dynamics and, consequently, their function. This is evident in areas ranging from mechanically interlocked molecules like rotaxanes to the performance of advanced materials such as solar cells.
In the field of molecular machines, 4-tert-butylpyridine has been incorporated as a bulky group in the design of enzyme mimics. ru.nl For example, a synthetic manganese porphyrin catalyst, designed to be shielded by a bulky 4-tert-butylpyridine group, was threaded onto a polymeric chain. ru.nl This architecture allows the porphyrin "bead" to slide along the chain and perform a function, such as converting double bonds into epoxides, in a processive manner, mimicking the action of certain enzymes. ru.nl The binding of the pyridine moiety to the metal center is crucial for the catalytic activity, while the butyl group provides steric hindrance that influences the catalyst's interaction with the substrate.
The synthesis of complex mechanically interlocked molecules, such as siesascs.edu.inrotaxanes and cymitquimica.comrotaxanes, has also utilized 4-tert-butylpyridine. ru.nlnih.gov In these systems, a porphyrin host can form stable complexes with viologen derivatives, which act as the "thread." ru.nl The formation of these pseudorotaxanes, a prerequisite for creating the final rotaxane structure, is confirmed by large upfield shifts in ¹H NMR spectra, indicating the encapsulation of the guest within the porphyrin host. ru.nl The dynamics of these systems, such as the shuttling of the macrocycle along the thread, can be influenced by the nature of the stopper units and the interactions within the complex.
Molecular dynamics simulations have been employed to study the behavior of N-butylpyridinium-based ionic liquids at interfaces, such as on a gold surface. nih.gov These studies reveal that the binding and orientation of the butylpyridine cation are highly dependent on surface topography and temperature. The pyridine ring's orientation can vary from parallel to perpendicular to the surface, and this ordering is less pronounced on rougher surfaces. nih.gov This demonstrates how binding at an interface dictates the nanostructure and dynamics of the adjacent liquid phase.
The following table presents data on the effect of 4-tert-butylpyridine (TBP) concentration on the performance of perovskite solar cells, illustrating the functional consequences of its inclusion.
| Device Structure | HTM Additive | TBP Concentration (mM) | Power Conversion Efficiency (PCE) (%) | Reference |
|---|---|---|---|---|
| n-i-p Perovskite Solar Cell | OA-TFSI | 0 | 22.0 | acs.org |
| n-i-p Perovskite Solar Cell | OA-TFSI | 14 | 21.6 | acs.org |
| n-i-p Perovskite Solar Cell | OA-TFSI | 27 | 21.3 | acs.org |
| n-i-p Perovskite Solar Cell | OA-TFSI | 54 | 19.9 | acs.org |
Role in Advanced Materials Science: Focus on Solar Energy Technologies
4-Butylpyridine as an Additive in Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, TBP is a standard additive to the liquid electrolyte, which typically contains a redox couple such as iodide/triiodide (I⁻/I₃⁻). researchgate.netscielo.br Its inclusion is crucial for optimizing the cell's performance by influencing the semiconductor-electrolyte interface and the electrolyte's properties.
| Device Type | TBP Concentration | V_oc (V) | J_sc (mA cm⁻²) | Fill Factor (%) | Efficiency (η) (%) | Reference |
|---|---|---|---|---|---|---|
| Imidazolium iodide/triiodide electrolyte | 0 (Control) | - | - | - | 5.15 | acs.org |
| Imidazolium iodide/triiodide electrolyte | Optimized | 0.709 | 17.22 | - | 7.94 | acs.org |
| Gel Polymer Electrolyte | 0 (Control) | 0.615 | - | - | - | researchgate.net |
| Gel Polymer Electrolyte | 3 wt% | - | - | - | 8.11 | researchgate.net |
| Gel Polymer Electrolyte | 7 wt% | 0.750 | - | - | - | researchgate.net |
| LiI(C₂H₅OH)₄–I₂ electrolyte | 1.0 mol L⁻¹ | 0.58 | 16.7 | 51 | 4.9 |
The primary mechanism behind the TBP-induced increase in V_oc is the modification of the energy levels at the semiconductor/electrolyte interface. acs.orgnih.gov TBP molecules adsorb onto the surface of the titanium dioxide (TiO₂) photoanode. researchgate.netoalib.com This adsorption leads to a negative shift in the conduction band edge of the TiO₂. oalib.comnih.govnih.govacs.org This upward shift of the TiO₂ Fermi level to a more negative potential increases the energy difference between the semiconductor's Fermi level and the redox potential of the electrolyte, resulting in a higher V_oc. nih.govresearchgate.net
Simultaneously, the presence of TBP increases the electron lifetime within the solar cell. acs.orgnih.govnih.gov This is achieved by passivating the TiO₂ surface and blocking surface states that would otherwise facilitate undesirable reactions. researchgate.netrsc.org By reducing these recombination pathways, electrons injected into the TiO₂ conduction band have a longer lifetime before recombining with the oxidized species in the electrolyte, which contributes to improved cell efficiency. acs.orgmdpi.com Studies combining charge extraction and electron lifetime measurements have quantified these effects, attributing about 60% of the voltage increase to the conduction band shift and 40% to the increase in electron lifetime. nih.govacs.orgresearchgate.net
A crucial function of TBP in DSSCs is the suppression of charge recombination, a major loss mechanism that limits device efficiency. ossila.comresearchgate.net Charge recombination occurs when electrons in the TiO₂ conduction band react with the oxidized redox mediator (e.g., I₃⁻ ions) at the TiO₂/electrolyte interface. rsc.orgd-nb.info
TBP mitigates this in two primary ways:
Surface Blocking: By adsorbing onto the TiO₂ surface, TBP creates a physical barrier that prevents the I₃⁻ ions in the electrolyte from accessing the surface to recombine with electrons. nih.govacs.org This blocking of surface states effectively suppresses the dark current at the semiconductor/electrolyte junction. rsc.org
Complexation: TBP can form complexes with iodine molecules in the electrolyte, which further reduces the likelihood of recombination events. nih.govacs.orgresearchgate.net
Investigations into the dynamics of charge collection and recombination have shown that while the rate of charge collection remains relatively constant, the rate of charge recombination is significantly reduced in the presence of TBP. ingentaconnect.com This reduction in charge carrier recombination is considered the main mechanism for the increased open-circuit voltage. researchgate.net
Researchers have successfully incorporated TBP into various electrolyte systems to enhance stability and efficiency. This includes its use in ionic liquid-based electrolytes and quasi-solid-state gel polymer electrolytes, which aim to address the volatility and leakage issues of traditional organic solvents. jecst.org In a gel polymer electrolyte using a polymeric ionic liquid, TBP played a key role in achieving a conversion efficiency of 7.67% with improved stability. jecst.org
Influence on Charge Recombination Dynamics[17],
This compound in Perovskite Solar Cells (PSCs)
While many materials used in PSCs were inherited from DSSC research, the function of additives like TBP must be re-evaluated in the context of the PSC architecture. acs.orgacs.org In PSCs, TBP is typically added to the hole transport layer (HTL), which is often composed of Spiro-OMeTAD. ossila.comucsd.edu Its role extends beyond simple charge recombination inhibition to significantly influencing the physical properties of the device layers.
TBP has been demonstrated to be a versatile additive for improving the quality of the perovskite layer itself. It can be used in both one-step and two-step solution-based fabrication methods to enhance perovskite crystallinity, homogeneity, and surface morphology. rsc.orgrsc.orgrsc.org
Two-Step Route: When TBP is added to the PbI₂ precursor solution, it facilitates the formation of a porous PbI₂ layer. This porous structure provides a larger interfacial area for the subsequent reaction with CH₃NH₃I, leading to greatly improved CH₃NH₃PbI₃ crystallization. rsc.orgrsc.org This strategy resulted in a remarkable 58% enhancement in power conversion efficiency (PCE), from 6.71% to 10.62%. ossila.comrsc.org
One-Step Route: As an additive in the one-step precursor solution, TBP promotes better and more oriented crystallization of the perovskite film. rsc.orgrsc.org This improved crystallinity contributed to a PCE increase from 11.11% to 15.01%. rsc.orgrsc.org
Tin-Based Perovskites: In the development of lead-free perovskites, TBP has been shown to be a promising substitute for dimethyl sulfoxide (B87167) (DMSO). It can effectively control the rapid crystallization of tin-based perovskites by forming stable intermediate complexes with SnI₂, leading to smooth, defect-free films with better electronic properties. nanoge.orgnih.gov
Furthermore, TBP acts as a crucial morphological controller for the HTL. acs.orgucsd.edu It prevents the phase separation of the lithium salt dopant (LiTFSI) and Spiro-OMeTAD during film formation, resulting in a uniform and homogeneous HTL. acs.orgnih.gov The absence of TBP can lead to inhomogeneous films with large pits or pinholes, which can compromise device stability by allowing moisture to degrade the underlying perovskite layer. acs.orgucsd.edu
| Device Structure / Fabrication Method | Condition | J_sc (mA cm⁻²) | V_oc (V) | Fill Factor (%) | PCE (Best) (%) | Reference |
|---|---|---|---|---|---|---|
| CH₃NH₃PbI₃-based planar PSC (Two-step) | Without TBP | 17.12 | 0.92 | 43 | 6.71 | ossila.com |
| CH₃NH₃PbI₃-based planar PSC (Two-step) | With TBP | 21.27 | 0.96 | 52 | 10.62 | ossila.com |
| CH₃NH₃PbI₃/P3HT mesoscopic PSC | Without TBP | 15.5 | 0.67 | 55 | 5.7 | ossila.com |
| CH₃NH₃PbI₃/P3HT mesoscopic PSC | With TBP | 20.1 | 0.92 | 74 | 13.7 | ossila.com |
| CH₃NH₃PbI₃₋ₓClₓ-based planar PSC (One-step) | Without TBP | - | - | - | 11.11 | rsc.orgrsc.org |
| CH₃NH₃PbI₃₋ₓClₓ-based planar PSC (One-step) | With TBP | - | - | - | 15.01 | rsc.orgrsc.org |
Role in Hole Transport Layer (HTL) Formulation and Performance
This compound is a key additive in the formulation of the HTL, most commonly in conjunction with the hole transport material (HTM) Spiro-OMeTAD. researchgate.netacs.org Its primary functions are to enhance the solubility of other additives, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), and to act as a morphology controller for the HTL. researchgate.netnih.gov The presence of 4-tBP helps to create a more uniform and homogeneous HTL, preventing the aggregation of lithium salts and reducing the formation of pinholes. researchgate.netnih.gov This improved morphology is crucial for efficient hole extraction and transport from the perovskite layer to the electrode.
The addition of 4-tBP, in combination with Li-TFSI, has been shown to significantly increase the conductivity of the pristine Spiro-OMeTAD HTL. researchgate.net For instance, doping with both Li-TFSI and 4-tBP can increase the conductivity from approximately 2.5 x 10⁻⁷ S/cm to 2 x 10⁻⁵ S/cm. researchgate.net This enhancement in conductivity facilitates more effective hole transfer at the perovskite/HTL interface, which is a critical factor in achieving high power conversion efficiencies (PCEs) in PSCs. researchgate.netossila.com Research has demonstrated that the inclusion of 4-tBP can lead to a substantial improvement in device performance. ossila.comsciengine.com For example, the introduction of Li-TFSI/4-tBP additives into a poly-3-hexylthiophene (P3HT) HTM for a CH₃NH₃PbI₃-based perovskite solar cell resulted in a PCE increase from 5.7% to 13.7%. ossila.com
| HTM | Additive(s) | Initial PCE (%) | PCE with Additive(s) (%) | Reference |
|---|---|---|---|---|
| Spiro-OMeTAD | Li-TFSI + 4-tBP | N/A | High Efficiency | researchgate.net |
| P3HT | Li-TFSI + 4-tBP | 5.7 | 13.7 | ossila.com |
| CuPc-OBu | 4-tBP (transient) | N/A | 19.0 (small area) | sciengine.com |
Additive Interactions (e.g., with Li-TFSI, Cu₂O)
Li-TFSI: 4-tBP plays a vital role in dissolving Li-TFSI in the commonly used solvent, chlorobenzene, which is essential for creating a homogeneous HTL. researchgate.net This is achieved through the formation of tBP-Li-TFSI complexes. researchgate.net Studies have revealed that the molar ratio of 4-tBP to Li-TFSI is a critical parameter. While a 6:1 molar ratio has been empirically used, research suggests that a 4:1 ratio, where all components are complexed, is more ideal. nih.govescholarship.org This specific ratio minimizes the negative effects of the individual components, such as the hygroscopic nature of Li-TFSI and the volatility and corrosiveness of 4-tBP. nih.govescholarship.org The formation of these complexes helps to prevent the aggregation of Li-TFSI and ensures its uniform distribution throughout the HTL. researchgate.netnih.gov
Cu₂O: The introduction of cuprous oxide (Cu₂O) as an additive alongside 4-tBP and Li-TFSI in Spiro-OMeTAD-based HTLs has shown promise in further improving HTL quality and device performance. nih.govacs.org Cu₂O helps to alleviate the evaporation of 4-tBP and promotes a more consistent dispersion of Li-TFSI, which in turn reduces the formation of pinholes and voids in the film. nih.govacs.org The interaction between Cu₂O and 4-tBP appears to be favorable, leading to reduced 4-tBP vaporization. nih.govacs.org This strategy has led to an increase in the power conversion efficiency of PSCs from 12.25% (control) to 14.17% (with Cu₂O). nih.govacs.org Furthermore, the hole mobility in the HTL was observed to increase from 3.467 x 10⁻⁴ cm² V⁻¹ s⁻¹ to 7.989 x 10⁻⁴ cm² V⁻¹ s⁻¹ with the addition of Cu₂O. nih.govacs.org
Strategies for Mitigating Additive-Induced Degradation
While this compound is beneficial for performance, it also introduces stability concerns. Its volatility can lead to the formation of pores in the HTM over time, promoting perovskite degradation. scispace.com Additionally, the hygroscopic nature of Li-TFSI, an additive often used with 4-tBP, can attract moisture and accelerate the decomposition of the perovskite layer. nih.govescholarship.org
Several strategies are being explored to mitigate these degradation pathways:
Optimizing Additive Ratios: As mentioned previously, optimizing the molar ratio of 4-tBP to Li-TFSI to form stable complexes can reduce the negative impacts of the individual additives. A 4:1 ratio has been shown to minimize the hygroscopicity of Li-TFSI and lower the evaporation rate and corrosive effect of 4-tBP. nih.govescholarship.org
Introducing Co-additives: The incorporation of materials like Cu₂O can help to suppress the evaporation of 4-tBP and improve the distribution of Li-TFSI, leading to more stable HTLs. nih.govacs.org This approach not only enhances initial performance but also improves the long-term stability of the device. Devices with Cu₂O-modified HTLs retained approximately 56.6% of their initial PCE after 350 hours, compared to 19.6% for the control device. nih.govacs.org
Developing Alternative Additives: There is ongoing research into finding alternative additives with higher boiling points to replace 4-tBP, which would ensure more consistent long-term performance of PSCs. acs.org
Encapsulation: Effective encapsulation of the solar cell can shield the perovskite and HTL from environmental stressors like moisture and oxygen, thereby mitigating degradation. rsc.org
Surface Interactions and Band Bending at Interfaces
Adsorption Behavior on Metal Oxide Surfaces (e.g., TiO₂)
Studies using techniques like photoelectron spectroscopy (PES) and density functional theory (DFT) have shown that 4-tBP preferentially adsorbs on specific sites on the TiO₂ surface. At low coverages, 4-tBP has a strong affinity for oxygen vacancies on the TiO₂(110) surface. acs.orgdiva-portal.orglu.se The adsorption energy at these vacancies is significantly higher (by 120 kJ/mol) than on the five-fold-coordinated Ti⁴⁺ sites. acs.orgdiva-portal.orglu.se This preferential adsorption effectively "heals" the oxygen vacancies. acs.orgdiva-portal.org As the coverage increases to a monolayer, 4-tBP forms a dense layer that protects the TiO₂ surface from further adsorption. acs.orgdiva-portal.orglu.se
Effects on Fermi Level and Gap States
The adsorption of this compound has a notable impact on the electronic structure of the TiO₂ surface. The "healing" of oxygen vacancies by 4-tBP leads to a significant reduction in the related gap state. acs.orgdiva-portal.org This is accompanied by a shift in the surface band bending of approximately 0.2 eV toward lower binding energies. acs.orgdiva-portal.orglu.se This shift effectively moves the Fermi level of the TiO₂ to a more negative potential. researchgate.netnih.gov This negative shift in the TiO₂ Fermi level is a key factor in the observed increase in the open-circuit voltage (Voc) of dye-sensitized solar cells (DSSCs) when 4-tBP is added to the electrolyte. nih.govnih.gov Investigations have shown a direct correlation between the concentration of 4-tBP and the increase in the quasi-Fermi level of TiO₂ films. researchgate.net
Charge Transfer Mechanisms at Interfaces
The adsorption of this compound onto the TiO₂ surface facilitates a charge transfer process. acs.orgdiva-portal.org Specifically, the excess charge associated with the oxygen vacancy is transferred into the empty π* orbitals of the pyridine (B92270) ring of the 4-tBP molecule. acs.orgdiva-portal.orglu.se This charge transfer is the mechanism responsible for the reduction of the gap state and the observed shift in band bending. acs.org By modifying the electronic landscape at the TiO₂ interface, 4-tBP influences the recombination of electrons in the TiO₂ with the electrolyte, contributing to improved device performance. nih.gov
| Parameter | Effect of this compound Adsorption | Reference |
|---|---|---|
| Adsorption Site | Preferential adsorption on oxygen vacancies | acs.orgdiva-portal.orglu.se |
| Gap States | Strongly reduced | acs.orgdiva-portal.org |
| Surface Band Bending | Shift of ~0.2 eV to lower binding energies | acs.orgdiva-portal.orglu.se |
| TiO₂ Fermi Level | Shifts to a more negative potential | researchgate.netnih.gov |
| Charge Transfer | From oxygen vacancy to empty π* orbitals of pyridine ring | acs.orgdiva-portal.orglu.se |
Advanced Spectroscopic Analysis and Computational Methodologies
Spectroscopic Characterization of 4-Butylpyridine and Its Interactions
Advanced spectroscopic techniques are crucial for elucidating the electronic and structural properties of this compound (often studied via its close analog, 4-tert-butylpyridine (B128874) or tBP) and its interactions in various chemical systems. These methods provide detailed insights into surface phenomena, molecular coordination, photoinduced events, and electronic behavior, which are vital for its applications in areas like solar energy.
Photoelectron Spectroscopy (PES, HAXPES) for Surface Studies
Photoelectron spectroscopy (PES) is a powerful technique for investigating the chemical composition and electronic states of materials. acs.org Hard X-ray photoelectron spectroscopy (HAXPES), a variant of PES that uses higher energy X-rays, is particularly effective for probing the electronic structure of complete devices and buried interfaces. acs.orguu.se
In the context of solid-state dye-sensitized solar cells (ssDSSCs), HAXPES has been employed to understand the role of 4-tert-butylpyridine (tBP) as an additive. acs.org A key study investigated the energy level alignment in ssDSSCs with and without tBP. The results demonstrated that as the concentration of tBP increases, the energy levels of titanium dioxide (TiO2) shift further away from those of the hole transport material, spiro-OMeTAD. acs.org This shift is a critical factor in the observed increase in the photovoltage of the solar cells. acs.org These experimental findings from HAXPES are supported by density functional theory (DFT) calculations, providing a comprehensive understanding of how tBP improves device performance by modifying the interfacial energy landscape. acs.org
Table 1: HAXPES Findings on the Effect of 4-tert-Butylpyridine (tBP) in Solar Cells
| Parameter | Observation with Increasing tBP Concentration | Reference |
|---|---|---|
| TiO2 Energy Levels | Shifted further from spiro-OMeTAD energy levels | acs.org |
| Device Photovoltage | Increased | acs.org |
Raman Spectroscopy for Adsorption and Coordination Analysis
Raman spectroscopy is a valuable tool for analyzing the vibrational modes of molecules, offering insights into their adsorption and coordination behavior on surfaces. Studies on the interaction of 4-tert-butylpyridine (tBP) with nanocrystalline titanium dioxide (TiO2) powder have utilized Raman spectroscopy to distinguish between different adsorbed states. researchgate.net
When tBP is in its free or physisorbed state, its Raman spectrum shows a characteristic totally symmetric ring breathing mode at approximately 996 cm⁻¹. researchgate.net However, upon coordination to the TiO2 surface, significant spectral changes occur. A new characteristic peak, corresponding to the trigonal symmetry ring stretching mode, appears at 1022 cm⁻¹. Simultaneously, the totally symmetric ring breathing mode shifts from 996 cm⁻¹ to 1007 cm⁻¹. researchgate.net These shifts are clear indicators of the chemical coordination of tBP to the TiO2 surface.
Surface-enhanced Raman spectroscopy (SERS) has also been used to study the adsorption of tBP on silver electrodes, allowing for the differentiation between various types of pyridine (B92270) adsorption. researchgate.net This technique is sensitive enough to detect adsorbed species on semiconductor surfaces like CdS as well. researchgate.net
Table 2: Raman Spectral Data for 4-tert-Butylpyridine (tBP) Adsorption on TiO2
| Vibrational Mode | Wavenumber (cm⁻¹) - Free/Physisorbed tBP | Wavenumber (cm⁻¹) - Coordinated tBP | Reference |
|---|---|---|---|
| Totally Symmetric Ring Breathing | 996 | 1007 | researchgate.net |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Interactions
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and studying molecular interactions based on the absorption of infrared radiation. creative-biostructure.comspectroscopyonline.com It has been instrumental in confirming the chemical adsorption of 4-tert-butylpyridine (tBP) on TiO2 surfaces. ruc.dk
When tBP adsorbs on TiO2, its FT-IR spectrum exhibits distinct changes. The pyridine stretching signals, which appear at 1652, 1642, and 1587 cm⁻¹ in the unadsorbed state, shift to higher wavenumbers. ruc.dk A new signal at 1617 cm⁻¹ emerges, which confirms the chemical adsorption of tBP onto the TiO2 surface through Ti-N coordination. ruc.dk Additionally, the vibrations of the methyl groups are relocated to 1422, 1400, 1365, and 1337 cm⁻¹. ruc.dk
FT-IR has also been used to study degradation pathways in perovskite solar cells, where tBP is used as a morphological controller for the hole transport layer (HTL). ucsd.edunih.gov By investigating the moisture content associated with the lithium salt in the HTL, FT-IR helps to understand the long-term stability and failure mechanisms of these devices. ucsd.edunih.gov
Table 3: FT-IR Spectral Shifts upon Adsorption of 4-tert-Butylpyridine (tBP) on TiO2
| Vibrational Mode | Characteristic Wavenumbers (cm⁻¹) - Before Adsorption | Characteristic Wavenumbers (cm⁻¹) - After Adsorption | Reference |
|---|---|---|---|
| Pyridine Stretching | 1652, 1642, 1587 | Shifted to higher wavenumbers; new peak at 1617 | ruc.dk |
Electron Spin Resonance (ESR) Spectroscopy for Doping Effects
Electron Spin Resonance (ESR) spectroscopy is a highly sensitive method for studying materials with unpaired electrons, making it ideal for investigating doping effects in semiconductors and charge transfer processes. polito.it In the context of perovskite solar cells, ESR has been used to study the role of additives like 4-tert-butylpyridine (tBP) in the hole transport layer (HTL), which is often composed of spiro-OMeTAD. d-nb.infoarxiv.org
Transient Absorption Spectroscopy for Photoinduced Processes
Transient absorption spectroscopy is a powerful technique for studying short-lived excited states and charge carriers generated by a pulse of light. It is widely used to investigate photoinduced electron transfer and recombination dynamics in dye-sensitized solar cells (DSSCs). acs.org
The effects of 4-tert-butylpyridine (tBP) on the photoinduced electron injection efficiency in black-dye-sensitized nanocrystalline TiO2 films have been examined using this method. acs.org The research revealed that the addition of tBP decreases the electron injection efficiency. acs.org This is attributed to a shift in the conduction band of TiO2 caused by the adsorption of tBP on its surface. acs.org Furthermore, when tBP is used in conjunction with lithium ions, the efficiency is suppressed even more, suggesting a cooperative effect where the local concentration of tBP near the TiO2 surface increases due to the formation of a complex between tBP and Li ions. acs.org
Transient absorption kinetics also help in understanding charge recombination processes. For instance, in solid-state DSSCs, long-lived dye cations created by electron injection can be observed, and the rate of electron-hole recombination can be measured on timescales ranging from nanoseconds to seconds. kaust.edu.sa
UV-Vis Absorption Spectroscopy for Electronic Transitions
UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about the electronic transitions within molecules. shu.ac.uk The absorption of UV or visible radiation corresponds to the excitation of outer electrons to higher energy levels. shu.ac.uk
In the context of materials for solar cells, UV-Vis spectroscopy is used to characterize the light-absorbing properties of dyes and other components. For example, the absorption spectrum of a ruthenium-based dye used in DSSCs shows distinct bands in the visible and UV regions, which are assigned to metal-to-ligand charge-transfer (MLCT) transitions and intraligand π → π* transitions. acs.org
The addition of 4-tert-butylpyridine (tBP) can influence the electronic environment and, consequently, the absorption spectra of the system. For instance, when cuprous oxide (Cu2O) is dissolved in tBP, a new strong absorption peak appears at 467 nm, indicating an interaction between the two components to form a new compound. nih.gov This change in the absorption spectrum is a clear indication of the altered electronic structure of the system.
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| 4-tert-Butylpyridine | tBP |
| Titanium Dioxide | TiO2 |
| Spiro-OMeTAD | - |
| Cuprous Oxide | Cu2O |
| Silver | Ag |
| Cadmium Sulfide | CdS |
Electrochemical Impedance Spectroscopy (EIS) for Device Characterization
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the internal electrochemical processes of devices such as dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). In these applications, 4-tert-butylpyridine (TBP) is a common additive to the electrolyte or hole-transport material, and EIS is crucial for characterizing its effects on device performance and stability. researchgate.netnih.gov
EIS measurements involve applying a small AC voltage perturbation over a wide range of frequencies and measuring the current response. The resulting impedance data, often visualized in Nyquist or Bode plots, can be fitted to an equivalent circuit model to extract quantitative parameters for various physical processes within the device. rsc.org Key parameters include the series resistance (Rs), charge-transfer resistance at the counter electrode (Rct), and the electron transport and recombination resistance (Rrec) at the semiconductor/electrolyte interface. nih.govrsc.org
Research has shown that the addition of TBP to electrolytes in DSSCs and PSCs significantly impacts these parameters. In DSSCs, TBP is known to adsorb onto the TiO₂ photoanode surface. This adsorption leads to a negative shift in the conduction band edge of the TiO₂, which in turn increases the open-circuit voltage (Voc) of the cell. researchgate.netdiva-portal.org EIS studies confirm that TBP influences the charge recombination kinetics. An increase in TBP concentration generally leads to a higher recombination resistance (Rrec), indicating a suppression of the undesirable back-reaction where electrons in the TiO₂ conduction band recombine with the redox mediator in the electrolyte. nih.gov However, excessive concentrations of TBP can also increase the charge-transfer resistance at the platinum counter electrode and the diffusion resistance of the electrolyte, which can negatively affect the short-circuit current (Jsc) and fill factor (FF). researchgate.net
In perovskite solar cells, TBP is often used as an additive in the spiro-OMeTAD hole transport material (HTM). EIS analysis of these devices reveals that additives can significantly alter the charge transfer and recombination resistance at the HTM/perovskite interface. For instance, incorporating Cu₂O as an additive with TBP in spiro-OMeTAD has been shown to result in a smaller charge-transfer resistance and a larger recombination resistance, indicating more efficient hole transport and reduced recombination, which contributes to improved power conversion efficiency (PCE). nih.gov
| Device Type | TBP Role | Key EIS Findings | Impact on Performance | Reference |
| Dye-Sensitized Solar Cell (DSSC) | Electrolyte Additive | Increased recombination resistance (Rrec). Increased open-circuit voltage (Voc). At high concentrations (>0.5 M), can increase electrolyte diffusion resistance. | Enhanced Voc and overall efficiency by suppressing charge recombination. | researchgate.net |
| Perovskite Solar Cell (PSC) | Additive in spiro-OMeTAD HTM | With Cu₂O, decreased charge-transfer resistance (Rtr) and increased recombination resistance (Rrec). | Improved carrier extraction and reduced recombination at the HTM/perovskite interface, leading to higher PCE. | nih.gov |
| Dye-Sensitized Solar Cell (DSSC) | Electrolyte Additive | Increased electron lifetime (τ = Rrec * Cμ). | Contributes to a significant increase in Voc by both shifting the TiO₂ band edge and increasing electron lifetime. | rsc.org |
Computational Chemistry Approaches
Computational methods are indispensable for gaining a molecular-level understanding of the properties and interactions of this compound. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide deep insights into its electronic structure and behavior in complex systems.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. It is widely applied to study how 4-tert-butylpyridine (TBP) interacts with surfaces and other molecules, which is critical for its role in energy conversion devices. diva-portal.orgresearchgate.net
DFT calculations have been instrumental in elucidating the bonding mechanism of TBP on the titanium dioxide (TiO₂) surfaces used in DSSCs. Studies combining DFT with photoelectron spectroscopy (PES) have shown that TBP preferentially adsorbs on oxygen vacancy sites on the rutile TiO₂(110) surface. diva-portal.org The adsorption at these vacancy sites is significantly more favorable energetically compared to adsorption on the regular five-fold-coordinated Ti⁴⁺ sites. diva-portal.org This "healing" of the oxygen vacancies by TBP reduces the density of gap states and causes a shift in the surface band bending, which contributes to the observed increase in Voc. diva-portal.org
The electron-donating nature of the tert-butyl group increases the electron density on the pyridine ring, which influences its interaction with surfaces and its electronic properties. DFT calculations can quantify these effects by determining properties such as adsorption energies, charge transfer upon adsorption, and the projected density of states (PDOS). The PDOS analysis reveals how the molecular orbitals of TBP interact with the electronic bands of the semiconductor, showing, for instance, charge transfer into the empty π* orbitals of the pyridine ring. diva-portal.org
| System | Computational Finding | Calculated Value | Significance | Reference |
| 4-TBP on rutile TiO₂(110) | Adsorption Energy at Oxygen Vacancy | 120 kJ/mol greater than on Ti⁴⁺ sites | Explains the preferential bonding and "healing" of surface defects. | diva-portal.org |
| 4-TBP on rutile TiO₂(110) | Change in Surface Band Bending | 0.2 eV shift to lower binding energy | Correlates with the experimentally observed increase in open-circuit voltage. | diva-portal.org |
| Pyridine Oximes on Fe(110) | HOMO/LUMO Energy Gap | 1.706 - 3.431 eV | The energy gap is used to predict the chemical stability and reactivity of pyridine derivatives. | mdpi.com |
Molecular Dynamics Simulations for Supramolecular Systems
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly valuable for studying the dynamic behavior and interactions within large, complex systems, such as the supramolecular assemblies where this compound can act as a ligand or component. mdpi.comchemrevlett.com
While extensive MD studies focusing solely on simple this compound systems are not widely documented, the methodology is frequently applied to understand the behavior of pyridine derivatives within larger, functional architectures. For example, MD simulations can model the adsorption and orientation of pyridine-based molecules on metal surfaces in solution, providing insights into the formation of self-assembled monolayers and their stability. mdpi.com These simulations track the trajectories of molecules over time, revealing preferential binding conformations (e.g., parallel or perpendicular to the surface) and the influence of solvent molecules on these interactions. mdpi.com
Advanced Medicinal Chemistry and Biological Activity of 4 Butylpyridine and Derivatives
Antimicrobial Research
Pyridine (B92270) derivatives, including those related to 4-butylpyridine, have been evaluated for their ability to combat microbial growth.
Research has demonstrated that substituted pyridine compounds possess significant antibacterial activity. Studies on various pyridine derivatives have shown efficacy against a range of bacterial strains, indicating potential for development as antimicrobial agents. For instance, a derivative, 2-Bromo-4-(tert-butyl)pyridine, has shown notable growth inhibition against specific bacteria at low concentrations. Similarly, other complex pyridine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.netasm.org A pyridine carboxamide derivative, for example, was identified as a promising agent against Mycobacterium tuberculosis. asm.org
| Compound Class/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|
| 2-Bromo-4-(tert-butyl)pyridine | Staphylococcus aureus | 3.9 µg/mL | |
| 2-Bromo-4-(tert-butyl)pyridine | Acinetobacter xylosoxidans | 3.9 µg/mL | |
| 4-(biphenyl-4-yl)pyridine derivatives | Gram-negative bacteria | 50 µg/mL | researchgate.net |
| Pyridine carboxamide derivative (MMV687254) | Mycobacterium tuberculosis | 1.56–3.125 µM | asm.org |
The antimicrobial effects of pyridine derivatives are believed to stem from several mechanisms of action. A primary proposed mechanism involves the disruption of bacterial cell membrane integrity, leading to cell lysis and death. nih.gov This disruption can compromise the essential functions of the cell barrier. nih.gov Another significant mechanism is interference with critical metabolic pathways within the bacteria. Some pyridine-containing compounds, specifically 4H-pyridopyrimidines, have been found to act as selective inhibitors of bacterial protein synthesis by targeting the ribosome. nih.gov Pathogen-secreted toxins can interfere with various cellular processes, including protein synthesis and cell membrane function, which ultimately disrupts the host's physiological processes. rjas.org
Efficacy Against Bacterial Strains and Growth Inhibition[5],[1],
Anticancer and Antiproliferative Studies
The antiproliferative effects of pyridine derivatives against various cancer cell lines have been a subject of significant investigation.
In vitro studies have confirmed that derivatives of pyridine compounds can inhibit the growth of several cancer cell lines, with some exhibiting potent activity indicated by low IC₅₀ values. For example, certain pyridine derivatives have shown IC₅₀ values ranging from 25 to 440 nM. Specifically, a Ruthenium(II)-arene complex incorporating a 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligand demonstrated significantly higher cytotoxicity against the T24 human bladder cancer cell line than the conventional chemotherapy agent cisplatin. mdpi.com This complex was also shown to induce apoptosis, or programmed cell death, in these cancer cells. mdpi.com
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (24h) | Source |
|---|---|---|---|
| [Ru(II)(η⁶-p-cymene)(4,4'-(C₄H₉)₂-2,2'-bipyridine)Cl]Cl | T24 (Human Bladder Carcinoma) | 1.2 µM | mdpi.com |
| Cisplatin (Reference) | T24 (Human Bladder Carcinoma) | 13.1 µM | mdpi.com |
| Pyridine Derivatives (General) | Various | 25 to 440 nM |
A key molecular mechanism suggested for the antiproliferative effects of certain pyridine derivatives is the disruption of tubulin polymerization. Tubulin is a protein that assembles into microtubules, which are crucial components of the cellular cytoskeleton and the mitotic spindle required for cell division. nih.govresearchgate.netethz.ch By inhibiting the assembly of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis. nih.govresearchgate.net This mechanism is consistent with the actions of other well-known tubulin-based antimitotic agents. nih.gov
Inhibition of Cancer Cell Line Growth
Neurological and Pain Management Research
Beyond antimicrobial and anticancer research, pyridine-based compounds have been investigated for their potential in neurology and pain management. Research indicates that this compound and its derivatives exhibit antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1), a receptor deeply implicated in pain sensation. One study highlighted a derivative with high potency, achieving an inhibition constant (Ki) of 0.1 nM, which underscores the potential for developing these compounds for the treatment of pain, including neuropathic pain. The investigation of TRPV1 antagonists is a recognized strategy in the development of novel therapies for pain management. dntb.gov.ua This line of research is further supported by findings that structural analogs, such as 3-butylpyridine (B1328907) derivatives, also show promising analgesic properties through their interaction with TRPV1 receptors. More broadly, aminopyridines are recognized as potassium channel-blocking agents and have been used for the symptomatic treatment of neurological conditions, demonstrating the relevance of the pyridine core structure in neuropharmacology. researchgate.net
Antagonistic Effects on Transient Receptor Potential Vanilloid 1 (TRPV1)
Derivatives of butylpyridine have been identified as significant antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govnih.gov TRPV1 is a cation channel that plays a crucial role in pain signaling, inflammation, and heat sensation. acs.org Its antagonists are of major therapeutic interest for managing conditions like inflammatory and neuropathic pain. nih.gov
Research has focused on a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides that incorporate a tert-butylpyridine moiety in their structure. nih.govnih.gov These compounds have demonstrated highly potent and stereospecific antagonism against multiple TRPV1 activators, including capsaicin, heat, and low pH. researchgate.net The antagonistic activity is typically stereospecific to the S-configuration of the propanamide core. nih.gov In comparative studies, pyridine-based derivatives often showed slightly better or comparable antagonistic activity than their corresponding phenyl-based counterparts. nih.govnih.gov For instance, one of the most potent compounds identified in a key study, designated as compound 7 , exhibited exceptional antagonism against capsaicin-induced activation with an inhibition constant (Ki) of 0.1 nM. nih.govresearchgate.net
The mechanism of these antagonists involves blocking the channel, thereby preventing the influx of cations that leads to nociceptive signaling. Docking studies using homology models of human TRPV1 (hTRPV1) suggest that these antagonists bind within a pocket formed by two adjacent subunits of the tetrameric channel. nih.govacs.org This binding prevents the conformational changes required for channel opening. acs.org
Structure-Activity Relationships for TRPV1 Antagonism
The structure-activity relationship (SAR) for TRPV1 antagonism by butylpyridine derivatives has been systematically investigated, focusing on three main pharmacophoric regions: the A-region (typically a substituted phenyl ring), the B-region (a propanamide or similar linker), and the C-region (the substituted pyridine ring). nih.govresearchgate.net
For the C-region, the incorporation of a tert-butyl group on the pyridine ring has proven to be a key factor for high potency. nih.gov In a series of 2-substituted 6-t-butylpyridine analogues of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, modifications at the 2-position of the pyridine ring significantly influenced antagonistic activity. nih.gov
Key SAR findings include:
Pyridine vs. Phenyl C-Region : Pyridine C-region derivatives generally demonstrated slightly superior antagonism compared to the corresponding phenyl surrogates. nih.govnih.gov
Substitution at the Pyridine 2-Position : Introducing various amine derivatives at this position yielded highly potent antagonists. Acyclic and cyclic amines with 4-6 carbons resulted in compounds with Ki values in the low nanomolar range (0.9–2.5 nM). nih.gov
Piperidinyl Substituents : 4-substituted piperidinyl groups attached to the pyridine C-region led to exceptionally potent antagonists. The 4-ethylpiperidinyl derivative (Compound 7 ) and the 4-benzylpiperidinyl derivative (Compound 8 ) displayed outstanding Ki values of 0.1 nM and 0.3 nM, respectively. nih.gov
Hydrophobic Interactions : Docking studies revealed that the high potency is partly due to interactions between the t-butyl and ethyl groups in the C-region with two hydrophobic binding pockets within the hTRPV1 channel. nih.govnih.gov The A/B-regions of the antagonist were found to interact with key residues such as Tyrosine-511. nih.govnih.gov
The table below summarizes the antagonistic potency of selected tert-butylpyridine derivatives against the hTRPV1 receptor.
| Compound | Structure (C-Region Moiety) | hTRPV1 Ki (nM) | Reference |
|---|---|---|---|
| Compound 7 | 4-Ethyl-piperidin-1-yl | 0.1 | nih.gov |
| Compound 8 | 4-Benzyl-piperidin-1-yl | 0.3 | nih.gov |
| Compound 1 | Diethylamino | 0.9 | nih.gov |
| Compound 2 | Pyrrolidin-1-yl | 1.1 | nih.gov |
| Compound 3 | Piperidin-1-yl | 2.5 | nih.gov |
Other Biological Activities
Certain derivatives of this compound are integral components of larger molecules designed as radiation-sensitizing agents. One such class of compounds is synthetic metalloporphyrins. nih.gov These molecules have been evaluated for their ability to potentiate the cell-killing effects of ionizing radiation, particularly in hypoxic (low oxygen) tumor cells, which are notoriously resistant to radiotherapy. nih.govresearchgate.net
In a study investigating various water-soluble metalloporphyrins, a cationic porphyrin ligand, tetrakis(4N-butylpyridyl)porphine (TBPyP), was tested. nih.gov The effectiveness of these compounds as radiosensitizers is often quantified by the Sensitizer Enhancement Ratio (SER), which is the ratio of radiation doses required to achieve the same biological effect (e.g., cell survival level) without and with the sensitizer. A higher SER value indicates greater potentiation.
Ruthenium complexes incorporating this compound ligands have been explored for their biological activities, particularly as nitric oxide (NO) donors, which can influence cell viability and vascular tone. researchgate.netrsc.org Trinuclear ruthenium acetate (B1210297) complexes with the general formula [Ru₃O(CH₃COO)₆(L)₂NO]¹⁺, where L can be 4-tert-butylpyridine (B128874), are capable of releasing NO upon stimulation by light or chemical reduction. researchgate.net
These NO-releasing properties have significant biological implications. Such compounds have been shown to induce vasodilation, with some complexes relaxing pre-contracted rat aorta by up to 100%. rsc.org This effect is attributed to the smooth muscle relaxation induced by low concentrations of released NO. rsc.org
Furthermore, these ruthenium complexes can impact cancer cell viability. researchgate.net Studies on B16F10 melanoma cells showed that triruthenium acetate complexes containing 4-tert-butylpyridine could reduce cell viability. researchgate.net Similarly, a series of water-soluble ruthenium-arene complexes, including one with a 4,4'-(C₄H₉)₂-2,2'-bipyridine ligand, exhibited high cytotoxicity against T24 human bladder cancer cells, with some showing greater potency and selectivity than the standard chemotherapy drug cisplatin. nih.gov These complexes were found to induce apoptosis in cancer cells. nih.gov
| Complex Type | Ligand Including Butylpyridine | Observed Biological Activity | Reference |
|---|---|---|---|
| Trinuclear Ruthenium Acetate | 4-tert-butylpyridine | Nitric oxide release, vasorelaxation, reduction of B16F10 cell viability. | researchgate.netrsc.org |
| Ru(II)-Arene Complex | 4,4'-(C₄H₉)₂-2,2'-bipyridine | High cytotoxicity and selectivity against T24 bladder cancer cells; induces apoptosis. | nih.gov |
Derivatives of this compound have been incorporated into macrocyclic compounds with potent anti-HIV activity. nih.govnih.gov A notable class of such molecules is the pyridine-fused cyclotriazadisulfonamides (CADAs). nih.gov CADA compounds act as HIV entry inhibitors by selectively down-modulating the expression of the human cell-surface CD4 protein, which is the primary receptor for HIV entry into T-cells. nih.govnih.gov
Research into the SAR of CADA compounds led to the synthesis of analogues where a pyridine ring, bearing various hydrophobic substituents at the para-position, was fused into the 12-membered macrocyclic scaffold. nih.gov This was based on the hypothesis that such modifications could lead to compounds with enhanced potency and improved pharmaceutical properties. nih.gov
The resulting analogues, including those with butyl substituents on the fused pyridine ring, displayed a wide range of potencies. nih.gov Key findings from this research include:
Several new pyridine-fused analogues showed greater potency for both CD4 down-modulation and anti-HIV activity than the original CADA compound. nih.gov
The studies proved that a highly basic nitrogen atom within the macrocycle is not essential for potency. nih.govnih.gov
The introduction of hydrophobic substituents, such as butyl groups, was shown to enhance the potency of these pyridine-fused CADA compounds. nih.gov
These findings highlight the potential of butylpyridine derivatives in the development of novel therapeutics for HIV and potentially for other conditions where CD4 modulation is beneficial, such as certain autoimmune diseases and cancers. nih.gov
Environmental and Stability Considerations in Advanced Applications
Degradation Pathways in Advanced Material Systems
The chemical properties of 4-butylpyridine that make it a useful additive also contribute to several degradation mechanisms within the complex layered structure of perovskite solar cells. These pathways involve its physical state, its chemical reactivity with the perovskite material, and its role in photo-induced decomposition processes.
The role of 4-tert-butylpyridine (B128874) (tBP) in the morphology of the active layers is complex, offering initial benefits that are later undermined by its instability. During the fabrication of the hole transport layer (HTL), typically composed of spiro-OMeTAD, tBP acts as a crucial morphological controller. acs.orgucsd.edu It improves the solubility of other additives, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), in the host solvent, preventing the aggregation of the lithium salt and promoting the formation of a uniform, smooth, and pinhole-free HTL. researchgate.netacs.orgucsd.edu
However, the long-term morphological stability is compromised by the eventual evaporation of tBP. acs.org As tBP leaves the film, the morphology of the HTL changes, leading to the generation of voids and an increase in surface roughness. kyoto-u.ac.jp This degradation of the HTL's structural integrity is considered a primary failure mechanism in perovskite solar cells. kyoto-u.ac.jpacs.org The increased hole extraction barrier caused by tBP evaporation is a direct reason for the degradation of perovskite solar cells, especially at high temperatures. researchgate.net
| Effect of 4-tert-butylpyridine (tBP) on HTL Morphology | Description | Reference |
| Initial Benefit | Acts as a morphology controller, preventing Li-TFSI aggregation and promoting a smooth, uniform HTL. | researchgate.netacs.orgucsd.edu |
| Long-Term Detriment | Evaporates over time, leading to the formation of voids, pinholes, and increased surface roughness. | kyoto-u.ac.jpacs.org |
| Failure Mechanism | The morphological change of the HTL due to tBP evaporation is a key pathway for device degradation and performance loss. | researchgate.netacs.org |
Beyond its physical effects, 4-tert-butylpyridine (tBP) can chemically interact with the perovskite material, leading to its degradation. Research indicates that tBP can induce the corrosion and decomposition of the perovskite crystal structure. researchgate.netnih.gov This corrosive effect is a significant challenge for the stability of perovskite solar cells. nih.gov The evaporation of liquid tBP during device preparation can leave numerous cavities on the thin film, which, upon absorbing moisture, can lead to the decomposition and corrosion of the perovskite layer. researchgate.net
Furthermore, tBP can have a detrimental de-doping effect on the oxidized spiro-OMeTAD, the primary hole transport material. nih.gov This de-doping reduces the conductivity of the hole transport layer, hindering the efficient extraction of charge carriers from the perovskite. One proposed strategy to mitigate this is the use of halogen bonds from compounds like 1,4-diiodotetrafluorobenzene (B1199613) to chemically bind with tBP, preventing it from damaging the perovskite and de-doping the spiro-OMeTAD. nih.gov This approach has been shown to maintain the initial morphology and crystal structure of the perovskite film. nih.gov
The stability of perovskite solar cells under illumination is a critical factor for their commercial viability, and 4-tert-butylpyridine (tBP) has been implicated in specific light-induced degradation pathways. researchgate.net A proposed degradation mechanism links the presence of tBP in the hole transport layer directly to device instability during light-soaking, particularly in combination with a gold electrode. researchgate.net This degradation is accelerated when the device is operating under a forward bias, which is the condition required for power generation. researchgate.net
The general mechanism of light-induced degradation in a common perovskite like methylammonium (B1206745) lead iodide (MAPbI₃) involves its decomposition into lead iodide (PbI₂) and methylammonium iodide (MAI). researchgate.net The presence of additives can influence this process. While some organic compounds are used to enhance moisture resistance, the interaction between light, the electric field, and specific additives like tBP can create unique and accelerated degradation routes that compromise the device's long-term performance. researchgate.netrsc.org
| Factor | Role in Light-Induced Degradation | Reference |
| 4-tert-butylpyridine (tBP) | Implicated in a degradation mechanism, especially when used with a gold electrode. | researchgate.net |
| Operational Bias | The rate of tBP-related degradation is enhanced under forward bias (during power generation). | researchgate.net |
| Perovskite Decomposition | Light can cause the perovskite (e.g., MAPbI₃) to decompose into lead iodide (PbI₂) and other byproducts. | researchgate.net |
Additive-Induced Corrosion and Decomposition of Perovskites[20],
Strategies for Enhancing Stability and Longevity
To counteract the detrimental effects of this compound's volatility and reactivity, researchers are exploring various strategies focused on the device fabrication process. These methods aim to either remove the volatile component after it has served its purpose or to replace it with more stable alternatives.
Given that the presence of residual 4-tert-butylpyridine (tBP) in the final device contributes to thermal instability, methodologies to remove it are being investigated. researchgate.net The process of "degassing" the tBP from the spiro-OMeTAD hole transport layer after film deposition is one such strategy. researchgate.net The rationale is to leverage tBP's beneficial morphological control during film formation and then eliminate it to prevent its negative long-term effects. kyoto-u.ac.jp Studies have shown that removing tBP from the hole transport material improves the thermal stability of the resulting perovskite solar cell. kyoto-u.ac.jpresearchgate.net This is attributed to the suppression of morphological changes in the HTL that would otherwise be caused by the slow evaporation of tBP at elevated operational temperatures. kyoto-u.ac.jp This approach highlights the need for additives with higher boiling points or methods for their effective removal to ensure consistent, long-term performance of perovskite solar cells. acs.org
Novel Additives and Co-Additives for Stabilization
The instability associated with 4-tert-butylpyridine (tBP) in the hole transport layer has prompted extensive research into alternative and supplementary additives designed to enhance the durability of solar cells without compromising performance. These efforts are largely focused on either replacing tBP with more stable compounds or introducing co-additives that mitigate its negative effects.
One major issue in copper-based DSSCs is the "poisoning" effect of tBP on the copper redox mediator, which leads to poor device stability. rsc.orgrsc.org To counter this, various pyridine (B92270) derivatives have been investigated as alternatives. Studies have shown that compounds like 3-methylpyridine (B133936) and 3,5-dimethylpyridine (B147111) can be substituted for tBP, resulting in devices with significantly improved long-term stability. rsc.org For instance, after 46 days, devices using 3-methylpyridine and 3,5-dimethylpyridine retained 68.8% and 77.3% of their initial efficiency, respectively, while the tBP-based device's efficiency plummeted to just 22.8% of its original value. rsc.org Other pyridine derivatives such as 4-methoxypyridine (B45360) and 4-(5-nonyl)pyridine (B1580862) have also been explored, with 4-(5-nonyl)pyridine demonstrating superior performance in copper-mediated solar cells.
Another successful strategy involves the complete replacement of the standard lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and tBP additive combination. acs.org Research has demonstrated that tetrabutylammonium (B224687) (TBA) salts, such as tetrabutylammonium bis(trifluoromethanesulfonyl)imide (TBATFSI), can effectively substitute for both LiTFSI and tBP. acs.orgacs.org This approach not only achieves high power conversion efficiencies but also markedly enhances the environmental and thermal stability of the resulting devices. acs.org In a different approach, ethylene (B1197577) carbonate (EC) has been used as a substitute for tBP in spiro-OMeTAD-based hole transport layers, creating a tBP-free system with better thermal stability. perovskite-info.com
Co-additives are also employed to work in conjunction with traditional components. Guanidinium thiocyanate (B1210189) (GuNCS), for example, can be added to electrolytes already containing tBP or N-methylbenzimidazole (NMBI). nih.gov This co-additive has been found to increase both the short-circuit photocurrent and the open-circuit voltage of the cell by favorably modifying the semiconductor-electrolyte interface. nih.gov
Table 1: Performance of Alternative Additives to 4-tert-butylpyridine (tBP) in Copper-Based DSSCs
| Additive | Initial Power Conversion Efficiency (PCE) | PCE Retention after 46 days | Key Observation | Reference |
|---|---|---|---|---|
| 4-tert-butylpyridine (TBP) | 8.95% | 22.8% | Sharp decay in performance due to "poisoning" of the copper complex. | rsc.org |
| 3-methylpyridine (3MP) | --- | 68.8% | Significantly improved long-term stability compared to TBP. | rsc.org |
| 3,5-dimethylpyridine (35DMP) | --- | 77.3% | Outperforms TBP-based devices in both efficiency and stability. | rsc.orgrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
